2-{[1-(Pyridin-4-yl)ethyl]amino}butan-1-ol is an organic compound with the molecular formula CHNO and a molecular weight of 194.27 g/mol. This compound features a pyridine ring, which is a basic heterocyclic organic structure, along with a butanol moiety. The presence of both amine and hydroxyl functional groups makes it a versatile compound in organic chemistry and medicinal applications. Its unique structure allows for various interactions with biological targets, making it a subject of interest in pharmacological research.
Research indicates that 2-{[1-(Pyridin-4-yl)ethyl]amino}butan-1-ol exhibits potential biological activity, particularly as a ligand in biochemical assays. It has been explored for its anti-inflammatory and antimicrobial properties. The mechanism of action involves binding to specific molecular targets such as enzymes and receptors, modulating their activity, which may lead to therapeutic effects.
The synthesis of 2-{[1-(Pyridin-4-yl)ethyl]amino}butan-1-ol typically involves the following steps:
2-{[1-(Pyridin-4-yl)ethyl]amino}butan-1-ol finds applications across various fields:
Studies on the interactions of 2-{[1-(Pyridin-4-yl)ethyl]amino}butan-1-ol reveal its ability to bind to specific proteins and enzymes, influencing their activity. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby showcasing its potential as an anti-inflammatory agent. Further research is needed to fully elucidate its interaction mechanisms and biological effects.
Several compounds share structural similarities with 2-{[1-(Pyridin-4-yl)ethyl]amino}butan-1-ol:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-{[1-(Pyridin-3-yl)ethyl]amino}butan-1-ol | Similar structure but with pyridine at the 3-position | Different electronic properties due to pyridine positioning |
2-{[1-(Piperidin-4-yl)ethyl]amino}butan-1-ol | Contains a piperidine ring instead of pyridine | May exhibit different biological activities due to ring differences |
4-{[1-(Pyridin-4-yl)ethyl]amino}butan-2-ol | Hydroxyl group at a different position | Alters reactivity and potential interactions |
The uniqueness of 2-{[1-(Pyridin-4-yl)ethyl]amino}butan-1-ol lies in its specific structural features that confer distinct chemical reactivity and biological activity compared to these similar compounds. Its longer carbon chain and positioning of functional groups enhance its versatility for various applications .